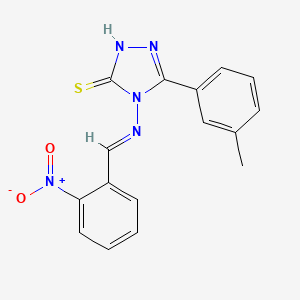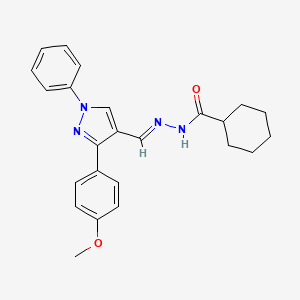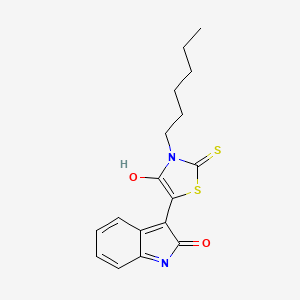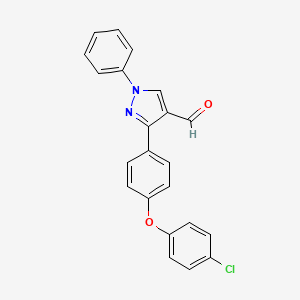![molecular formula C15H22FN3O B12048264 3-Fluoro-4-[(4-morpholin-4-yl)piperidin-1-yl]phenylamine, AldrichCPR](/img/structure/B12048264.png)
3-Fluoro-4-[(4-morpholin-4-yl)piperidin-1-yl]phenylamine, AldrichCPR
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-[(4-morpholin-4-yl)piperidin-1-yl]phenylamine, also known as 3-Fluoro-4-morpholinoaniline, is a chemical compound with the molecular formula C10H13FN2O and a molecular weight of 196.22 g/mol . This compound is characterized by the presence of a fluorine atom, a morpholine ring, and a piperidine ring attached to a phenylamine core. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and has applications in scientific research .
Métodos De Preparación
The synthesis of 3-Fluoro-4-[(4-morpholin-4-yl)piperidin-1-yl]phenylamine involves several steps. One common method includes the reaction of 3-fluoroaniline with morpholine and piperidine under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as chloroform or methanol . The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the final product. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Aplicaciones Científicas De Investigación
3-Fluoro-4-[(4-morpholin-4-yl)piperidin-1-yl]phenylamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-[(4-morpholin-4-yl)piperidin-1-yl]phenylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with receptors, altering their signaling pathways and leading to various biological effects . The specific molecular targets and pathways depend on the context of its application and the structure of the compound .
Comparación Con Compuestos Similares
3-Fluoro-4-[(4-morpholin-4-yl)piperidin-1-yl]phenylamine can be compared with other similar compounds, such as:
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: This compound also contains a fluorine atom and a piperidine ring but differs in its benzisoxazole core.
4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidine: Similar to the previous compound, it has a benzisoxazole core and a piperidine ring, but with different substitution patterns.
3-Fluoro-4-(4-methylpiperazin-1-yl)aniline: This compound features a methylpiperazine ring instead of a morpholine ring, leading to different chemical and biological properties.
The uniqueness of 3-Fluoro-4-[(4-morpholin-4-yl)piperidin-1-yl]phenylamine lies in its specific combination of functional groups, which confer distinct reactivity and biological activity .
Propiedades
Fórmula molecular |
C15H22FN3O |
|---|---|
Peso molecular |
279.35 g/mol |
Nombre IUPAC |
3-fluoro-4-(4-morpholin-4-ylpiperidin-1-yl)aniline |
InChI |
InChI=1S/C15H22FN3O/c16-14-11-12(17)1-2-15(14)19-5-3-13(4-6-19)18-7-9-20-10-8-18/h1-2,11,13H,3-10,17H2 |
Clave InChI |
LMINCAAILXAZSF-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1N2CCOCC2)C3=C(C=C(C=C3)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Nitrobenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone](/img/structure/B12048195.png)
![N-[4-(benzyloxy)phenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12048196.png)
![5-Hydroxy-tricyclo[8.2.1.03,8]trideca-3(8),4,6-trien-13-one](/img/structure/B12048202.png)


![Bicyclo[2.2.1]heptane-1-carboxylicacid,3,3-dimethyl-2-methylene-](/img/structure/B12048221.png)


![Bicyclo[2,2,1]heptane-2-carboxaldehyde](/img/structure/B12048237.png)
![N-(2,3-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12048240.png)
![(3-Amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone](/img/structure/B12048253.png)


